molecular formula C19H26N2O4S3 B11406996 5-(3-Methylpiperidin-1-yl)-2-(propylsulfonyl)-4-tosylthiazole

5-(3-Methylpiperidin-1-yl)-2-(propylsulfonyl)-4-tosylthiazole

Cat. No.: B11406996
M. Wt: 442.6 g/mol
InChI Key: BJKBDPNXSFFLIP-UHFFFAOYSA-N
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Description

5-(3-Methylpiperidin-1-yl)-2-(propylsulfonyl)-4-tosylthiazole is a complex organic compound that belongs to the class of thiazoles Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

The synthesis of 5-(3-Methylpiperidin-1-yl)-2-(propylsulfonyl)-4-tosylthiazole typically involves multi-step reactions starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions.

    Sulfonylation and Tosylation: The sulfonyl and tosyl groups are introduced through sulfonylation and tosylation reactions, respectively, using reagents such as sulfonyl chlorides and tosyl chlorides.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

5-(3-Methylpiperidin-1-yl)-2-(propylsulfonyl)-4-tosylthiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reaction conditions and reagents used.

Common reagents and conditions for these reactions include acidic or basic environments, specific temperatures, and solvents like dichloromethane or ethanol. The major products formed from these reactions depend on the specific reaction pathway and conditions.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or in the study of biological pathways.

    Medicine: It could be investigated for its potential therapeutic properties or as a lead compound in drug discovery.

    Industry: The compound may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-(3-Methylpiperidin-1-yl)-2-(propylsulfonyl)-4-tosylthiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

5-(3-Methylpiperidin-1-yl)-2-(propylsulfonyl)-4-tosylthiazole can be compared with other similar compounds, such as:

    Thiazole Derivatives: Compounds with similar thiazole ring structures but different substituents.

    Piperidine Derivatives: Compounds containing the piperidine ring but with different functional groups.

    Sulfonyl and Tosyl Compounds: Compounds with sulfonyl and tosyl groups but different core structures.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C19H26N2O4S3

Molecular Weight

442.6 g/mol

IUPAC Name

4-(4-methylphenyl)sulfonyl-5-(3-methylpiperidin-1-yl)-2-propylsulfonyl-1,3-thiazole

InChI

InChI=1S/C19H26N2O4S3/c1-4-12-27(22,23)19-20-17(18(26-19)21-11-5-6-15(3)13-21)28(24,25)16-9-7-14(2)8-10-16/h7-10,15H,4-6,11-13H2,1-3H3

InChI Key

BJKBDPNXSFFLIP-UHFFFAOYSA-N

Canonical SMILES

CCCS(=O)(=O)C1=NC(=C(S1)N2CCCC(C2)C)S(=O)(=O)C3=CC=C(C=C3)C

Origin of Product

United States

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